molecular formula C9H16N2O5S B2894086 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 899019-04-6

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2894086
CAS No.: 899019-04-6
M. Wt: 264.3
InChI Key: LBAFRNDKPKEPRE-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 899019-04-6) is a piperazine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent on the piperazine ring and a 4-oxobutanoic acid moiety. The compound’s molecular formula is C₉H₁₅N₂O₅S, with a molecular weight of 263.3 g/mol (calculated). Its synthesis typically involves reacting succinic anhydride with a piperazine derivative under anhydrous conditions, as seen in analogous succinylation reactions .

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17(15,16)11-6-4-10(5-7-11)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFRNDKPKEPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture

The compound’s structure (C₉H₁₆N₂O₅S) features:

  • A piperazine core with a methylsulfonyl (-SO₂CH₃) group at the N-4 position.
  • An amide bond linking the piperazine to a four-carbon chain terminating in a carboxylic acid (-COOH).

Retrosynthetic Analysis

Retrosynthesis identifies two primary precursors (Figure 1):

  • 1-(Methylsulfonyl)piperazine : Forms the sulfonylated piperazine backbone.
  • Succinic anhydride or derivatives : Provides the oxobutanoic acid moiety.

Synthetic Pathways and Methodologies

Method A: Sulfonylation of Piperazine Followed by Amide Coupling

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine

Piperazine reacts with methanesulfonyl chloride (MsCl) under basic conditions to selectively functionalize one nitrogen atom:

Reaction:
$$
\text{Piperazine} + \text{MsCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{1-(Methylsulfonyl)piperazine} + \text{HCl}
$$

Key Parameters:

  • Molar ratio : 1:1 (piperazine:MsCl) to prevent disubstitution.
  • Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
  • Yield : 75–85% after recrystallization from ethanol.
Step 2: Amide Formation with Succinic Anhydride

The sulfonylated piperazine undergoes nucleophilic acyl substitution with succinic anhydride:

Reaction:
$$
\text{1-(Methylsulfonyl)piperazine} + \text{Succinic anhydride} \xrightarrow[\text{DMAP}]{\text{THF, rt}} \text{4-(4-(Methylsulfonyl)piperazin-1-yl)-4-oxobutanoic acid}
$$

Optimization Notes:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates anhydride activation.
  • Workup : Acidic hydrolysis (1M HCl) isolates the carboxylic acid.
  • Yield : 68–72%.

Method B: Acid Chloride-Mediated Acylation

Step 1: Synthesis of Succinyl Chloride

Succinic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

Reaction:
$$
\text{Succinic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Succinyl chloride} + \text{SO}2 + \text{HCl}
$$

Safety Considerations : Excess SOCl₂ is removed under vacuum to prevent side reactions.

Step 2: Coupling with 1-(Methylsulfonyl)piperazine

The acid chloride reacts with the sulfonylated piperazine:

Reaction:
$$
\text{1-(Methylsulfonyl)piperazine} + \text{Succinyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{4-(4-(Methylsulfonyl)piperazin-1-yl)-4-oxobutanoic acid chloride} \xrightarrow{\text{H}2\text{O}} \text{Target compound}
$$

Advantages :

  • Higher reactivity : Acid chlorides facilitate faster amide bond formation.
  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Method C: Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is pre-loaded with Fmoc-protected succinic acid, enabling stepwise assembly:

  • Deprotection : Piperidine removes Fmoc groups.
  • Sulfonylation : MsCl modifies the resin-bound piperazine.
  • Cleavage : TFA/water releases the final compound.

Yield : 60–65% with >95% purity (HPLC).

Comparative Analysis of Synthetic Methods

Parameter Method A Method B Method C
Reaction Time 6–8 hours 4–5 hours 24–48 hours
Overall Yield 68–72% 80–85% 60–65%
Purity (HPLC) >90% >95% >95%
Scalability Moderate High Low
Cost Efficiency High Moderate Low

Key Observations :

  • Method B offers superior yields but requires stringent handling of acid chlorides.
  • Method C suits small-scale, high-purity applications despite lower yields.

Industrial and Regulatory Considerations

Environmental Impact

  • Waste Management : Neutralize acidic/byproduct gases (HCl, SO₂) via scrubbers.
  • Solvent Recovery : Distill THF and DCM for reuse, reducing ecological footprint.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid vary primarily in the substituents on the piperazine ring or the aromatic/alkyl groups attached to the oxobutanoic acid backbone. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity/Application
This compound Methylsulfonyl (-SO₂CH₃) C₉H₁₅N₂O₅S 263.3 High polarity due to sulfonyl group; likely moderate solubility in water Potential enzyme inhibitor (e.g., COX-2)
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid 4-Fluorobenzenesulfonyl (-SO₂C₆H₄F) C₁₄H₁₇FN₂O₅S 344.36 Increased lipophilicity from fluorinated aryl group; enhanced metabolic stability Studied for receptor binding due to fluorine’s electronegativity
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid tert-Butoxycarbonyl (-CO₂C(CH₃)₃) C₁₃H₂₁N₂O₅ 285.3 Bulky tert-butyl group reduces solubility; used as a synthetic intermediate Protecting group in peptide synthesis
4-(4-Methyl-1-piperazinyl)-4-oxobutanoic acid Methyl (-CH₃) C₉H₁₆N₂O₃ 200.2 Lower molecular weight; basic amine group influences pH-dependent solubility Intermediate in antipsychotic drug synthesis
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid 4-Fluorophenyl (-C₆H₄F) C₁₄H₁₆FN₂O₃ 280.3 Aromatic fluorination enhances membrane permeability Investigated for CNS-targeted therapies
4-(3,5-Dichloro-4-propylphenyl)-4-oxobutanoic acid 3,5-Dichloro-4-propylphenyl C₁₃H₁₅Cl₂O₃ 299.2 Chlorine atoms improve electrophilic reactivity; hydrophobic COX-2 inhibitory activity (IC₅₀ = 0.8 µM)

Key Observations

Substituent Effects on Solubility :

  • Methylsulfonyl and fluorobenzenesulfonyl groups increase polarity but differ in lipophilicity. The fluorinated analog (344.36 g/mol) is less water-soluble than the methylsulfonyl derivative (263.3 g/mol) due to its larger aromatic group .
  • The tert-butoxycarbonyl variant exhibits low solubility, making it suitable for solid-phase synthesis .

Biological Activity: Enzyme Inhibition: Chlorinated phenyl derivatives (e.g., 4-(3,5-dichloro-4-propylphenyl)-4-oxobutanoic acid) show potent COX-2 inhibition, suggesting that electron-withdrawing substituents enhance target binding . Receptor Modulation: Fluorinated analogs (e.g., 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid) are explored for dopamine receptor interactions due to fluorine’s ability to mimic hydroxyl groups .

Synthetic Utility :

  • Succinylation reactions (e.g., succinic anhydride + piperazine derivatives) are a common synthesis route for these compounds .
  • The tert-butoxycarbonyl group serves as a protective strategy in multi-step syntheses .

Biological Activity

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Number: 899019-04-6) is a chemical compound that has attracted considerable attention due to its diverse biological activities and potential therapeutic applications. Its structure features a piperazine ring with a methylsulfonyl substitution and a butanoic acid moiety, which allows it to participate in various chemical reactions and exhibit significant biological effects.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes involved in disease pathways, which can lead to therapeutic effects in various conditions, including cancer and neurological disorders .

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cancer Treatment : It has been explored for its ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
  • Neurological Disorders : The compound is being investigated for its neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-6-(4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diolPiperazine ring with chloro and benzyl substitutionsAntitumor activity
N-Arylsulfonyl-3-acetylindole derivativesSulfonyl group with acetylindole structureAntiviral and anticancer activities

The unique combination of functional groups in this compound distinguishes it from these similar compounds, enhancing its potential as a versatile therapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in malignant pleural mesothelioma cells when combined with other therapeutic agents .

Case Studies

One notable case study involved the use of this compound in combination with trametinib, a MEK inhibitor, which resulted in enhanced antitumor effects by blocking ERK phosphorylation and downregulating CD44 expression. This combination therapy showed promise in preclinical models, indicating the potential for improved treatment strategies in aggressive malignancies .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile. However, further studies are needed to fully understand its long-term effects and potential side effects in clinical applications .

Q & A

Basic: How can the synthesis of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as a substituted phenylamine or sulfonyl-piperazine precursor. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI) to link the piperazine and oxobutanoic acid moieties .
  • Sulfonylation : Introduce the methylsulfonyl group via reaction with methylsulfonyl chloride under anhydrous conditions, monitored by TLC or HPLC for completion .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Optimize reaction temperatures (e.g., 0–25°C for coupling) and stoichiometric ratios (1.2:1 molar ratio of piperazine to acid) to minimize side products .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign peaks to confirm the methylsulfonyl group (δ ~3.1 ppm for S-CH₃) and piperazine protons (δ ~2.5–3.5 ppm) .
    • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₀H₁₇N₂O₅S: 283.08 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and bond angles if single crystals are obtained (e.g., using methanol as a crystallization solvent) .

Advanced: How do structural modifications (e.g., substituents on the piperazine ring) influence structure-activity relationships (SAR) in related compounds?

Methodological Answer:

  • Substituent Effects : Replace the methylsulfonyl group with fluorophenylsulfonyl ( ) or biphenylsulfonyl () to assess changes in bioactivity. Use molecular docking to predict binding affinity to target enzymes (e.g., kinases or GPCRs).
  • Biological Assays : Test modified analogs in in vitro enzyme inhibition assays (IC₅₀ measurements) and compare pharmacokinetic properties (e.g., logP via HPLC) to correlate hydrophobicity with membrane permeability .
  • Data Interpretation : Apply multivariate analysis to distinguish electronic (e.g., sulfonyl electron-withdrawing effects) vs. steric contributions to activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Validation : Cross-check assay protocols (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structural Confirmation : Verify compound identity in each study via LC-MS and NMR to rule out degradation or isomerization.
  • Meta-Analysis : Use systematic reviews to aggregate data, highlighting variables like solvent (DMSO vs. saline) or adjuvant use (e.g., Tween-80) that affect bioavailability .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the sulfonyl group or hydrolysis of the amide bond .
  • Handling : Use anhydrous solvents (e.g., dry DMF or DCM) during synthesis to avoid side reactions. For biological assays, prepare fresh stock solutions in DMSO and confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced: How can computational modeling enhance the understanding of reaction mechanisms involving this compound?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates in sulfonylation or coupling reactions. Identify transition states to optimize catalytic conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) to predict reaction rates and byproduct formation.
  • Machine Learning : Train models on PubChem data () to predict synthetic routes or biological targets based on structural fingerprints .

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